
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide, also known as TOT, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide interacts with DNA and RNA, leading to changes in gene expression and cellular metabolism. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to interact with proteins involved in cell signaling pathways, leading to changes in cellular function.
Biochemical and Physiological Effects:
Studies have shown that N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has a range of biochemical and physiological effects, including anti-inflammatory, antioxidant, and antimicrobial properties. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its ease of synthesis, which makes it readily available for use in lab experiments. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide also exhibits excellent photophysical properties, making it an ideal candidate for bioimaging applications. However, one of the main limitations of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for the study of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide. One potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based organic semiconductors with improved performance for use in electronic devices. Another potential direction is the development of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide-based fluorescent probes for bioimaging with improved sensitivity and specificity. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide and its potential applications in the treatment of various diseases.
Synthesemethoden
The synthesis of N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide involves the reaction of 2-bromo thiophene with 2-amino-5-methyl-1,3,4-oxadiazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with m-tolyl boronic acid to yield N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been extensively studied for its potential applications in various fields, including organic electronics, optoelectronics, and bioimaging. In organic electronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a building block for the synthesis of organic semiconductors, which have applications in the development of electronic devices such as solar cells, light-emitting diodes, and field-effect transistors.
In optoelectronics, N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide has been used as a fluorescent probe for bioimaging. N-(2-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)phenyl)thiophene-2-carboxamide exhibits excellent photophysical properties, including high quantum yield and good photostability, making it an ideal candidate for bioimaging applications.
Eigenschaften
IUPAC Name |
N-[2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c1-13-6-4-7-14(12-13)18-22-20(25-23-18)15-8-2-3-9-16(15)21-19(24)17-10-5-11-26-17/h2-12H,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSWKBKLXCSAHID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=CC=CC=C3NC(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}thiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




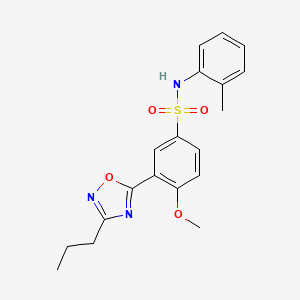
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(4-methoxy-3-methylbenzenesulfonyl)piperidine-4-carboxamide](/img/structure/B7714454.png)
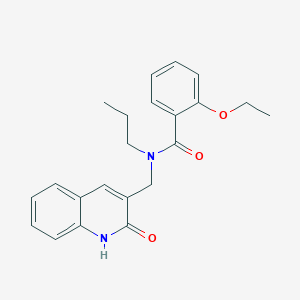

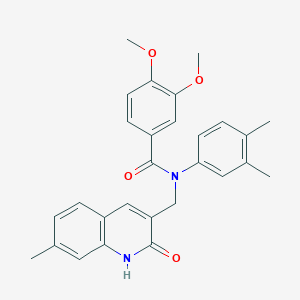
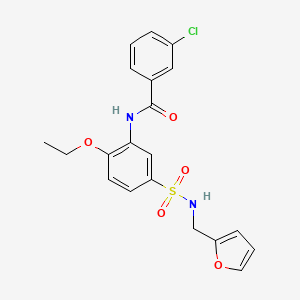
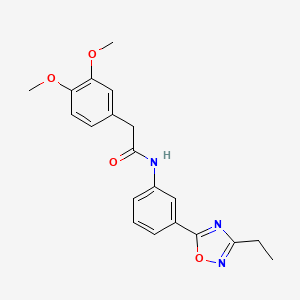

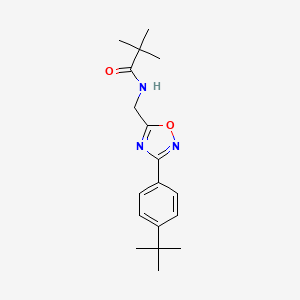

![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)picolinamide](/img/structure/B7714515.png)